N-(4-Bromo-phenyl)-[1,3,5]triazine-2,4-diamine
Descripción
Historical Context and Discovery
The compound’s development traces to early 21st-century advances in triazine chemistry, which sought to optimize heterocyclic scaffolds for enhanced electronic and steric properties. While its exact synthesis date remains undocumented in public literature, its structural analogs—such as 2,4-diamino-6-(4-bromophenyl)-1,3,5-triazine—were first reported in patent filings between 2010–2015, highlighting industrial interest in brominated triazines for agrochemical applications. Key synthetic breakthroughs, including palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabled efficient aryl-bromine bond formation, as demonstrated in the synthesis of related compounds like 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine. Early studies prioritized scalable production methods, with yields exceeding 95% under optimized conditions.
Relevance in Contemporary Chemical Research
Recent investigations emphasize the compound’s dual utility in materials science and medicinal chemistry:
- Materials Design : Its planar triazine core facilitates π-π stacking in supramolecular assemblies, enabling applications in organic electronics and hydrogel matrices. For instance, triazine-based thermosets exhibit tunable mechanical properties (compression modulus: 19.3–411 MPa) suitable for tissue engineering scaffolds.
- Drug Discovery : The bromophenyl moiety enhances hydrophobic interactions with biological targets, as evidenced by its use in kinase inhibitor prototypes targeting PI3K/mTOR pathways. Computational docking studies suggest strong affinity for ATP-binding pockets due to halogen bonding with the bromine atom.
Table 1: Comparative Properties of Select Triazine Derivatives
Overview of the Triazine Scaffold in Medicinal and Materials Chemistry
The 1,3,5-triazine ring’s electron-deficient nature and hydrogen-bonding capacity underpin its broad applicability:
- Medicinal Chemistry : Triazines serve as bioisosteres for purines, enabling mimicry of nucleobase interactions. Substitutions at the 2, 4, and 6 positions modulate solubility and target selectivity. For example, amino groups enhance water solubility, while aryl groups improve membrane permeability.
- Materials Science : Triazine-based polymers exhibit exceptional thermal stability (decomposition temperatures >300°C) and mechanical resilience, making them ideal for high-performance composites. Recent work demonstrates their utility in 3D-printed biomedical devices with controlled degradation rates.
Scope and Objectives of Academic Inquiry
Future research priorities include:
- Synthetic Innovation : Developing catalyst-free protocols to reduce reliance on palladium reagents.
- Structure-Activity Relationships : Systematic substitution studies to optimize pharmacological efficacy.
- Advanced Characterization : Applying cryo-EM and XRD to elucidate supramolecular assembly mechanisms.
Propiedades
IUPAC Name |
2-N-(4-bromophenyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN5/c10-6-1-3-7(4-2-6)14-9-13-5-12-8(11)15-9/h1-5H,(H3,11,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVSIAHUTXHQTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=NC(=N2)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80928516 | |
| Record name | N-(4-Bromophenyl)-6-imino-1,6-dihydro-1,3,5-triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80928516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1342-25-2 | |
| Record name | Red 3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001342252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-Bromophenyl)-6-imino-1,6-dihydro-1,3,5-triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80928516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Actividad Biológica
N-(4-Bromo-phenyl)-[1,3,5]triazine-2,4-diamine (CAS 72274-25-0) is a triazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of nitrogen-rich heterocycles known for diverse pharmacological properties, including anticancer and antimicrobial activities. This article reviews the biological activity of this compound, summarizing key research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : CHBrN
- Molecular Weight : 266.096 g/mol
- Structure : The compound features a triazine ring substituted with a bromo-phenyl group and two amino groups at positions 2 and 4.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound can inhibit specific enzymes and receptors involved in critical biological pathways, leading to its therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit lysophosphatidic acid acyltransferase (LPAAT), which plays a role in cancer cell proliferation. Inhibition of this enzyme can disrupt lipid metabolism in cancer cells, providing a potential avenue for cancer therapy .
- Antimicrobial Activity : Preliminary studies suggest that triazine derivatives exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or interfering with metabolic pathways .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its efficacy against various cancer cell lines, showing potential as an anti-proliferative agent.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 (epidermoid) | 15.2 | Inhibition of LPAAT activity |
| MCF7 (breast) | 12.8 | Induction of apoptosis via mitochondrial pathway |
| HeLa (cervical) | 18.5 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. In vitro assays have revealed varying degrees of activity against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Studies
- Inhibition of Tumor Growth : A study involving xenograft models demonstrated that treatment with this compound significantly reduced tumor volume compared to controls. The mechanism was linked to the downregulation of LPAAT expression in tumor tissues .
- Synergistic Effects with Other Anticancer Agents : Research has shown that combining this compound with standard chemotherapeutics enhances efficacy and reduces resistance in cancer cell lines .
Aplicaciones Científicas De Investigación
N-(4-Bromo-phenyl)-[1,3,5]triazine-2,4-diamine is a chemical compound with the molecular formula and a molecular weight of 266.1 g/mol . It is also known as 2-N-(4-bromophenyl)-1,3,5-triazine-2,4-diamine.
General Information
- CAS No : The CAS number for this compound is not explicitly provided in the search results, although several sources identify the compound .
- Synonyms : Synonyms include AKOS BBS-00001420, BUTTPARK 22\01-55, and this compound .
- Purity : The purity of this compound is generally around 95%.
Potential Applications
While the search results do not provide explicit applications for this compound, they do suggest potential areas of interest based on related compounds and derivatives:
- Inhibition of Lysophosphatidic Acid Acyltransferase β (LPAAT-β) : Related aryl triazines are noted for their ability to inhibit LPAAT-β activity, which is relevant in the treatment of cancer . LPAAT-β catalyzes the acylation of lysophosphatidic acid (LPA) to phosphatidic acid (PA). These compounds could potentially be used in cancer treatment .
- Medicinal Chemistry : The invention is generally in the field of organic and medicinal chemistry .
- Organic Electronics : Triazine derivatives can be used as materials in organic electronics .
Comparación Con Compuestos Similares
Chemical Identity :
- IUPAC Name : N-(4-Bromophenyl)-[1,3,5]triazine-2,4-diamine
- Molecular Formula : C₁₁H₁₄BrN₅
- Molecular Weight : 296.17 g/mol
- CAS Registry Numbers : 379244-91-4, 393129-91-4
- Key Structural Features : A triazine core substituted with a 4-bromophenyl group at position 2 and amine groups at positions 4 and 4.
Biological Activity: This compound is a potent inhibitor of lysophosphatidic acid acyltransferase beta (LPAAT-β), an enzyme critical for phosphatidic acid (PA) synthesis in tumor cells. Inhibition of LPAAT-β disrupts proliferative signaling pathways (e.g., Ras/Raf/Erk and PI3K/Akt) and induces apoptosis in cancer cells while sparing normal cells .
Comparison with Structurally Similar Compounds
Structural and Functional Comparison
The table below highlights key structural variations and applications of N-(4-Bromo-phenyl)-[1,3,5]triazine-2,4-diamine and related triazine derivatives:
Substituent-Driven Functional Differences
Bromophenyl Group (Target Compound) :
- The electron-withdrawing bromine enhances binding affinity to LPAAT-β, making it a selective inhibitor for cancer therapeutics .
- Higher molecular weight (296.17 g/mol) compared to Atrazine (215.68 g/mol) may influence pharmacokinetics and solubility .
Chlorinated Derivatives (e.g., Atrazine) :
- Chlorine substituents reduce metabolic stability, leading to environmental persistence and toxicity .
- Atrazine’s ethyl and isopropyl groups optimize herbicidal activity but lack specificity for mammalian targets .
Methylsulfanyl and Methoxy Groups :
Mechanistic Insights from Research
- LPAAT-β Inhibition : The target compound’s bromophenyl group disrupts PA-mediated signaling, critical for tumor survival. In contrast, Atrazine’s mechanism involves inhibition of photosynthetic electron transport in plants .
- Metabolic Fate: Atrazine degrades into toxic metabolites (e.g., diaminochlorotriazine), whereas the bromophenyl derivative’s stability minimizes off-target effects in mammals .
Q & A
Q. Basic
- Preventive measures : Use explosion-proof equipment and avoid contact with water or ignition sources. Work under a fume hood with PPE (gloves, lab coat, goggles) .
- Storage : Store in a dry, ventilated, locked container below 50°C, away from light .
- Emergency response :
- Disposal : Follow institutional guidelines for halogenated organic waste to mitigate environmental toxicity (aquatic LC50: <1 mg/L) .
How can the structural integrity and purity of the compound be verified post-synthesis?
Q. Basic
- X-ray crystallography : Use SHELX software for single-crystal structure determination, refining data with SHELXL .
- Spectroscopy :
- Chromatography : HPLC (C18 column, acetonitrile/water) with UV detection (λ = 254 nm) assesses purity (>98%) .
How can computational models like 3D-QSAR be applied to predict the biological activity of derivatives of this compound?
Advanced
3D-QSAR models (e.g., CoMFA, CoMSIA) correlate structural features (e.g., bromophenyl substituents) with antiproliferative activity. Steps include:
- Descriptor generation : Calculate steric, electrostatic, and hydrophobic fields for derivatives .
- Model validation : Use leave-one-out cross-validation (q² > 0.5) and external test sets (r² > 0.6) .
- Activity prediction : Optimize substituents (e.g., electron-withdrawing groups at the triazine 6-position) to enhance binding to kinase targets .
What strategies can resolve contradictions in reported biological activities across different studies?
Q. Advanced
- Standardized assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and dose ranges (IC50: 1–50 µM) to reduce variability .
- Impurity profiling : Quantify by-products (e.g., unreacted cyanoguanidine) via LC-MS to confirm results are compound-specific .
- Solvent effects : Compare activities in DMSO vs. aqueous buffers to rule out solubility artifacts .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from multiple studies, identifying outliers .
What are the environmental fate and ecotoxicological impacts of this compound, and how can they be mitigated in laboratory settings?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
